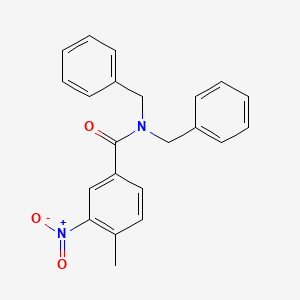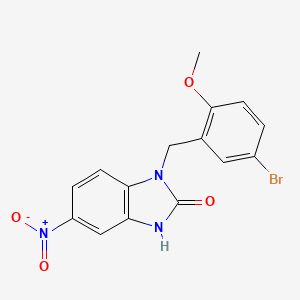![molecular formula C23H31N3O B6011258 N-[(1-methyl-3-piperidinyl)methyl]-N-(2-phenylethyl)-3-(3-pyridinyl)propanamide](/img/structure/B6011258.png)
N-[(1-methyl-3-piperidinyl)methyl]-N-(2-phenylethyl)-3-(3-pyridinyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1-methyl-3-piperidinyl)methyl]-N-(2-phenylethyl)-3-(3-pyridinyl)propanamide, also known as NMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. NMP is a synthetic compound that belongs to the class of opioids, which are known for their analgesic properties.
Mechanism of Action
N-[(1-methyl-3-piperidinyl)methyl]-N-(2-phenylethyl)-3-(3-pyridinyl)propanamide works by binding to the mu-opioid receptors in the brain and spinal cord, which are responsible for the perception of pain. By binding to these receptors, N-[(1-methyl-3-piperidinyl)methyl]-N-(2-phenylethyl)-3-(3-pyridinyl)propanamide blocks the transmission of pain signals, resulting in a reduction in pain perception. N-[(1-methyl-3-piperidinyl)methyl]-N-(2-phenylethyl)-3-(3-pyridinyl)propanamide also activates the reward centers in the brain, which are responsible for the release of dopamine, resulting in a feeling of euphoria.
Biochemical and Physiological Effects:
N-[(1-methyl-3-piperidinyl)methyl]-N-(2-phenylethyl)-3-(3-pyridinyl)propanamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation, which is a common cause of pain. N-[(1-methyl-3-piperidinyl)methyl]-N-(2-phenylethyl)-3-(3-pyridinyl)propanamide has also been shown to reduce anxiety and depression, which are often associated with chronic pain. Additionally, N-[(1-methyl-3-piperidinyl)methyl]-N-(2-phenylethyl)-3-(3-pyridinyl)propanamide has been shown to have a positive effect on the immune system, helping to boost the body's natural defenses against infection and disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-[(1-methyl-3-piperidinyl)methyl]-N-(2-phenylethyl)-3-(3-pyridinyl)propanamide in lab experiments is its ability to reduce pain and inflammation, which can help to reduce the stress response in animals. This can help to improve the accuracy and reliability of experimental results. However, one of the limitations of using N-[(1-methyl-3-piperidinyl)methyl]-N-(2-phenylethyl)-3-(3-pyridinyl)propanamide in lab experiments is its potential for abuse and addiction, which can lead to ethical concerns.
Future Directions
There are a number of future directions for the study of N-[(1-methyl-3-piperidinyl)methyl]-N-(2-phenylethyl)-3-(3-pyridinyl)propanamide. One area of research is the development of new and more effective pain medications based on the structure of N-[(1-methyl-3-piperidinyl)methyl]-N-(2-phenylethyl)-3-(3-pyridinyl)propanamide. Another area of research is the development of new treatments for addiction and other mental health disorders based on the mechanism of action of N-[(1-methyl-3-piperidinyl)methyl]-N-(2-phenylethyl)-3-(3-pyridinyl)propanamide. Additionally, there is a need for further research into the long-term effects of N-[(1-methyl-3-piperidinyl)methyl]-N-(2-phenylethyl)-3-(3-pyridinyl)propanamide on the body, as well as its potential for abuse and addiction.
Synthesis Methods
The synthesis of N-[(1-methyl-3-piperidinyl)methyl]-N-(2-phenylethyl)-3-(3-pyridinyl)propanamide involves the reaction between 1-methyl-3-piperidinemethanol, 3-pyridinecarboxylic acid, and 2-phenylethylamine. The reaction is carried out in the presence of a catalyst such as trifluoroacetic acid. The resulting compound is then purified using chromatography techniques to obtain pure N-[(1-methyl-3-piperidinyl)methyl]-N-(2-phenylethyl)-3-(3-pyridinyl)propanamide.
Scientific Research Applications
N-[(1-methyl-3-piperidinyl)methyl]-N-(2-phenylethyl)-3-(3-pyridinyl)propanamide has been extensively studied for its potential applications in the field of medicine. It has been shown to have analgesic properties, making it a potential candidate for the treatment of pain. N-[(1-methyl-3-piperidinyl)methyl]-N-(2-phenylethyl)-3-(3-pyridinyl)propanamide has also been studied for its potential use in the treatment of addiction, as it has been shown to reduce the craving for opioids and other addictive substances. Additionally, N-[(1-methyl-3-piperidinyl)methyl]-N-(2-phenylethyl)-3-(3-pyridinyl)propanamide has been studied for its potential use in the treatment of depression and anxiety.
properties
IUPAC Name |
N-[(1-methylpiperidin-3-yl)methyl]-N-(2-phenylethyl)-3-pyridin-3-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O/c1-25-15-6-10-22(18-25)19-26(16-13-20-7-3-2-4-8-20)23(27)12-11-21-9-5-14-24-17-21/h2-5,7-9,14,17,22H,6,10-13,15-16,18-19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEOGDHNDGHFJKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)CN(CCC2=CC=CC=C2)C(=O)CCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[(2-hydroxy-6-nitro-1-naphthyl)methylene]-6-methylnicotinohydrazide](/img/structure/B6011178.png)
![N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6011188.png)


![N-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2-[(2-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B6011208.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenoxyacetamide](/img/structure/B6011221.png)
![1-[2-(3-chlorophenoxy)propanoyl]-4-ethylpiperazine](/img/structure/B6011227.png)

![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N-methylnicotinamide 1-oxide](/img/structure/B6011235.png)
![3-{[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzoic acid](/img/structure/B6011243.png)


![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-pyrazinecarboxamide](/img/structure/B6011262.png)
